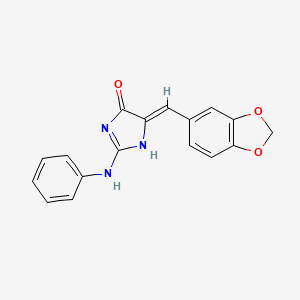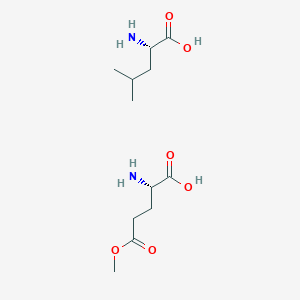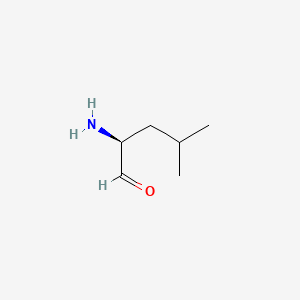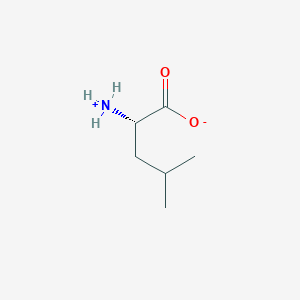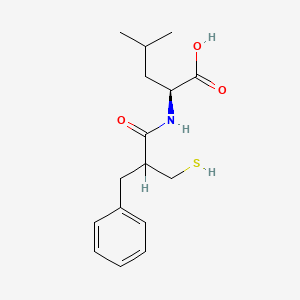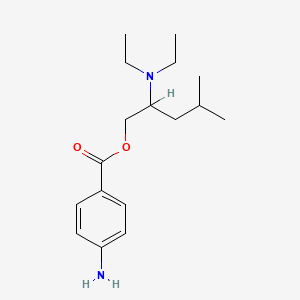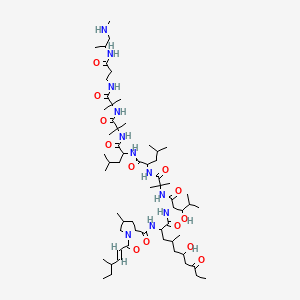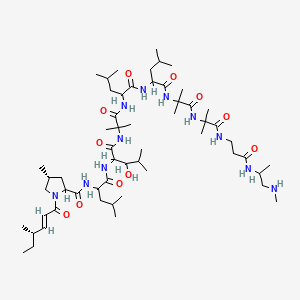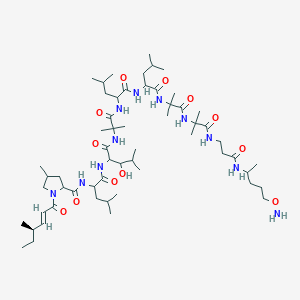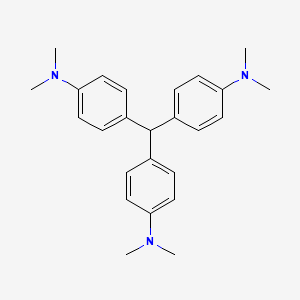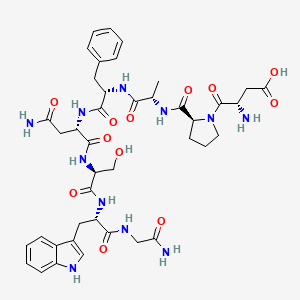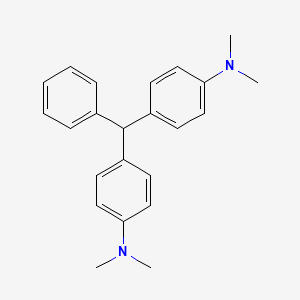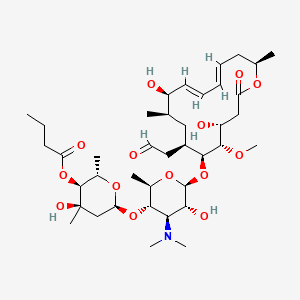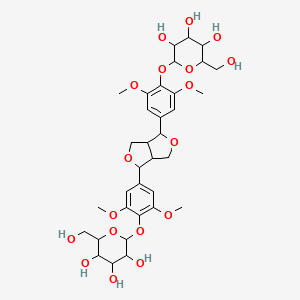
木兰酚
描述
Liriodendrin is a constituent isolated from Sargentodoxa cuneata . It is known to have various pharmacological effects .
Synthesis Analysis
Liriodendrin can be isolated and purified from Sargentodoxa cuneata using macroporous resin combined with a crystallization process .Molecular Structure Analysis
The molecular weight of Liriodendrin is 742.72 g/mol .Chemical Reactions Analysis
Liriodendrin has been found to interact with various biological targets. For instance, it has been shown to inhibit the SRC/STAT3/MAPK signaling pathway . It also established hydrogen bonding interactions with Thr87 and Arg82, π-anion interactions with Glu127, and alkyl interaction with Tyr87 and Ala84 of TNF-α .Physical And Chemical Properties Analysis
Liriodendrin has a molecular weight of 742.72 .科学研究应用
Parkinson’s Disease Research
Field
Neuroscience
Application
Eleutheroside E (EE) has been investigated for its effects on a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced Parkinson’s disease cell model .
Method
To create a cell model of Parkinson’s disease, MPTP (2500 μmol/L) was administered to rat adrenal pheochromocytoma cells (PC-12) to produce an MPTP group. The eleutheroside E group was divided into low-, medium-, and high-concentration groups, in which the cells were pretreated with eleutheroside E at concentrations of 100 μmol/L, 300 μmol/L, and 500 μmol/L .
Results
Compared with the MPTP group, the survival rates of cells at low, medium, and high concentrations of eleutheroside E all increased. The mitochondrial membrane potential at medium and high concentrations of eleutheroside E increased. The ROS levels at medium and high concentrations of eleutheroside E decreased .
Traditional Medicine
Field
Traditional Medicine
Application
Several Eleutherococcus species have been used as ancient medicinal plants for many years in different traditional medical systems .
Method
Its leaves and young shoots have been used to treat tuberculosis, lung hemorrhage, bruise, ulcer, and contusion, and also used as a tonic to improve general weakness .
Analytical Chemistry
Field
Analytical Chemistry
Application
Eleutheroside E (ELU E) may be used as a reference standard for the analysis of ELU E in rat plasma and tissue .
Method
Solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC) and photodiode array detection (PDA) are used for the analysis .
Results
This method allows for the accurate and precise measurement of Eleutheroside E in rat plasma and tissue .
Anti-Apoptotic Effects
Field
Cell Biology
Application
Eleutheroside E has been studied for its anti-apoptotic effects, particularly in the context of Parkinson’s disease .
Method
Intracellular proteins CytC, Nrf2, and NQO1 were analyzed using Western blot analysis to detect changes in their expression levels .
Results
The apoptosis rate decreased and the expression levels of the intracellular proteins CytC, Nrf2, and NQO1 were upregulated. This suggests that Eleutheroside E can improve the MPTP-induced apoptosis of PC-12 cells by increasing the mitochondrial membrane potential and reducing the level of intracellular reactive oxygen species (ROS) .
Adaptogen and Exercise Performance
Field
Sports Science
Application
Eleutherococcus senticosus, which contains Eleutheroside E, is an adaptogen and herb that may increase work capacity during strenuous aerobic activity .
Method
The herb is often used in dietary supplements aimed at improving exercise performance .
Results
While the exact mechanisms are still under investigation, it is believed that Eleutheroside E may have anti-stress and potential immunity-boosting effects .
Thin Layer Chromatography
Application
Eleutheroside E serves as a marker compound for the Thin layer chromatography identification of Eleutherococcus senticosus herbal preparations and dietary supplements .
Method
Thin layer chromatography is a technique used in labs to separate and identify compounds present in a given mixture .
Results
This method allows for the accurate identification of Eleutherococcus senticosus in various preparations and supplements .
Anti-Adipogenic Effects
Application
Eleutheroside E has been studied for its anti-adipogenic effects .
Method
In vitro studies have been conducted to investigate the anti-adipogenic effects of Eleutherococcus senticosus and its active compounds .
Results
The study found that Eleutheroside E exhibited anti-adipogenic effects, suggesting potential applications in the treatment of obesity .
Biotechnological Production
Field
Biotechnology
Application
Eleutheroside E has been studied for its potential in biotechnological production .
Method
Organogenic cultures have been induced for the production of eleutherosides. Bioreactor cultures have been established and various parameters, which influence the accumulation of biomass and secondary metabolites, have been thoroughly investigated .
Results
Pilot-scale cultures have also been accomplished for the large-scale production of somatic embryos containing abundant amounts of eleutherosides .
属性
IUPAC Name |
2-[4-[6-[3,5-dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H46O18/c1-43-17-5-13(6-18(44-2)31(17)51-33-27(41)25(39)23(37)21(9-35)49-33)29-15-11-48-30(16(15)12-47-29)14-7-19(45-3)32(20(8-14)46-4)52-34-28(42)26(40)24(38)22(10-36)50-34/h5-8,15-16,21-30,33-42H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDULTAFAQRACT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H46O18 | |
| Record name | Eleutheroside D | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Eleutheroside_D | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101113328 | |
| Record name | (Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis(2,6-dimethoxy-4,1-phenylene) bis[β-D-glucopyranoside] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101113328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
742.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Liriodendrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036410 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Liriodendrin | |
CAS RN |
96038-87-8, 573-44-4 | |
| Record name | (Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis(2,6-dimethoxy-4,1-phenylene) bis[β-D-glucopyranoside] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96038-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis(2,6-dimethoxy-4,1-phenylene) bis[β-D-glucopyranoside] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101113328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Liriodendrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036410 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
269 - 270 °C | |
| Record name | Liriodendrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036410 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



